molecular formula C7H13ClO2S B2520132 (1,3-Dimethylcyclobutyl)methanesulfonyl chloride CAS No. 2193059-26-4

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride

Cat. No. B2520132
CAS RN: 2193059-26-4
M. Wt: 196.69
InChI Key: ZMMOCQAYFMRDKX-UHFFFAOYSA-N
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Description

“(1,3-Dimethylcyclobutyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2193059-26-4 . It has a molecular weight of 196.7 .

Scientific Research Applications

Sulfenyletherification in Organic Synthesis

Methanesulfonyl chloride is instrumental in the sulfenyletherification of unsaturated alcohols. A study by Gao et al. (2018) introduced a facile method using dimethyl sulfoxide/oxalyl chloride, suggesting methanesulfenyl chloride plays a crucial role. This method underscores the compound's utility in creating sulfenyl ethers, vital in pharmaceuticals and agrochemicals production (Gao et al., 2018).

Ionic Liquids and Electrochemical Applications

Methanesulfonyl chloride forms room temperature ionic liquids with AlCl3, as investigated by Su et al. (2001). The study focused on the electrochemical properties of vanadium pentoxide (V2O5) films in such an electrolyte, highlighting its potential as a cathode material for sodium insertion, demonstrating the compound's role in advancing energy storage technologies (Su et al., 2001).

Atmospheric Chemistry and Climate Studies

Kwong et al. (2018) delved into the chemical transformation of methanesulfonic acid and its derivatives through heterogeneous oxidation. This research provides insights into the atmospheric fate of sulfur-containing compounds, which are significant for understanding aerosol formation and their implications on climate change (Kwong et al., 2018).

Enhancement of Electrospray Mass Spectrometry

The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can generate methanesulfonic acid as a byproduct, enhances electrospray ionization mass spectrometry (ESI-MS) for analyzing hydrophobic compounds. Szabó and Kele (2001) demonstrated improved solubility and quality of spectra for hydrophobic peptides and sugars, showcasing methanesulfonic acid's role in analytical chemistry applications (Szabó & Kele, 2001).

Green Chemistry and Catalysis

Methanesulfonyl chloride is also pivotal in green chemistry, as showcased by Morita et al. (2005), who developed a water-solvent method for tosylation and mesylation of primary alcohols. This method, promoted by KOH and catalytic amines, exemplifies the compound's utility in environmentally friendly chemical processes (Morita et al., 2005).

properties

IUPAC Name

(1,3-dimethylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6-3-7(2,4-6)5-11(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOCQAYFMRDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride

CAS RN

2193059-26-4
Record name (1,3-dimethylcyclobutyl)methanesulfonyl chloride
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